1-Oleoyl-2-hydroxy-sn-glycero-3-PG sodium

Descripción

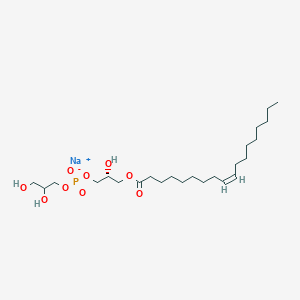

Sodium;2,3-dihydroxypropyl [(2R)-2-hydroxy-3-[(Z)-octadec-9-enoyl]oxypropyl] phosphate: is a complex organic compound that belongs to the class of phospholipids. It is characterized by a glycerol backbone with two hydroxyl groups and one phosphate group, esterified with an octadec-9-enoyl group. This compound is significant in various biochemical and industrial applications due to its unique structural properties.

Propiedades

Fórmula molecular |

C24H46NaO9P |

|---|---|

Peso molecular |

532.6 g/mol |

Nombre IUPAC |

sodium;2,3-dihydroxypropyl [(2R)-2-hydroxy-3-[(Z)-octadec-9-enoyl]oxypropyl] phosphate |

InChI |

InChI=1S/C24H47O9P.Na/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-24(28)31-19-23(27)21-33-34(29,30)32-20-22(26)18-25;/h9-10,22-23,25-27H,2-8,11-21H2,1H3,(H,29,30);/q;+1/p-1/b10-9-;/t22?,23-;/m1./s1 |

Clave InChI |

STLDIXSFXILIFT-AXFOVFEGSA-M |

SMILES isomérico |

CCCCCCCC/C=C\CCCCCCCC(=O)OC[C@H](COP(=O)([O-])OCC(CO)O)O.[Na+] |

SMILES canónico |

CCCCCCCCC=CCCCCCCCC(=O)OCC(COP(=O)([O-])OCC(CO)O)O.[Na+] |

Origen del producto |

United States |

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 1-Oleoyl-2-hydroxy-sn-glycero-3-PG (sodium) typically involves the following steps:

Esterification: The glycerol backbone is esterified with octadec-9-enoyl chloride in the presence of a base such as pyridine to form the intermediate ester.

Phosphorylation: The intermediate ester is then phosphorylated using phosphorus oxychloride (POCl3) in the presence of a base like triethylamine to introduce the phosphate group.

Neutralization: The phosphorylated product is neutralized with sodium hydroxide to form the final sodium salt.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:

Bulk Esterification: Large-scale esterification using industrial reactors.

Continuous Phosphorylation: Continuous flow reactors for efficient phosphorylation.

Purification: Purification steps such as crystallization and filtration to obtain high-purity product.

Análisis De Reacciones Químicas

Types of Reactions

Oxidation: The compound can undergo oxidation reactions, particularly at the unsaturated octadec-9-enoyl group.

Reduction: Reduction reactions can target the phosphate group, converting it to phosphite derivatives.

Substitution: Nucleophilic substitution reactions can occur at the hydroxyl groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.

Substitution: Reagents like alkyl halides and strong bases (e.g., sodium hydride) are employed.

Major Products

Oxidation: Products include epoxides and hydroxylated derivatives.

Reduction: Reduced phosphite compounds.

Substitution: Alkylated glycerol derivatives.

Aplicaciones Científicas De Investigación

Chemistry

Surfactants: Used as surfactants in various chemical formulations due to its amphiphilic nature.

Catalysis: Acts as a catalyst in certain organic reactions.

Biology

Membrane Studies: Utilized in studies of cell membrane dynamics and structure.

Lipidomics: Important in lipidomics research for profiling lipid species.

Medicine

Drug Delivery: Employed in drug delivery systems for its biocompatibility and ability to form liposomes.

Therapeutics: Investigated for potential therapeutic applications in treating lipid-related disorders.

Industry

Cosmetics: Used in cosmetic formulations for its emulsifying properties.

Food Industry: Acts as an emulsifier in food products.

Mecanismo De Acción

The compound exerts its effects primarily through its interaction with lipid bilayers and proteins. The phosphate group interacts with polar head groups of lipids, while the hydrophobic tail embeds within the lipid bilayer. This interaction influences membrane fluidity and permeability. Additionally, the compound can act as a signaling molecule, modulating various biochemical pathways.

Comparación Con Compuestos Similares

Similar Compounds

- Sodium 2,3-dihydroxypropyl (2R)-2-[(5Z,8Z,11Z,14Z)-5,8,11,14-icosatetraenoyloxy]-3-(stearoyloxy)propyl phosphate

- Sodium 2,3-dihydroxypropyl (2R)-3-(octadecanoyloxy)-2-{[(9Z)-octadec-9-enoyl]oxy}propyl phosphate

Uniqueness

- Structural Specificity : The unique combination of the glycerol backbone with the octadec-9-enoyl group and phosphate moiety.

- Functional Versatility : Its ability to participate in a wide range of chemical reactions and applications in various fields.

This compound’s unique structural and functional properties make it a valuable asset in scientific research and industrial applications

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.